molecular formula C8H6FIO3 B15093812 4-Fluoro-2-iodo-5-methoxybenzoic acid

4-Fluoro-2-iodo-5-methoxybenzoic acid

Cat. No.: B15093812
M. Wt: 296.03 g/mol
InChI Key: DJWGUSIJGZZOPU-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6FIO3 and a molecular weight of 296.04 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-iodo-5-methoxybenzoic acid typically involves the iodination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodo-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can yield quinones and hydroquinones, respectively .

Scientific Research Applications

4-Fluoro-2-iodo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets. The methoxy group can also influence the compound’s solubility and reactivity, contributing to its overall biological activity .

Comparison with Similar Compounds

  • 4-Fluoro-2-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-4-methoxybenzoic acid

Comparison: 4-Fluoro-2-iodo-5-methoxybenzoic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C8H6FIO3

Molecular Weight

296.03 g/mol

IUPAC Name

4-fluoro-2-iodo-5-methoxybenzoic acid

InChI

InChI=1S/C8H6FIO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12)

InChI Key

DJWGUSIJGZZOPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)I)F

Origin of Product

United States

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